3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

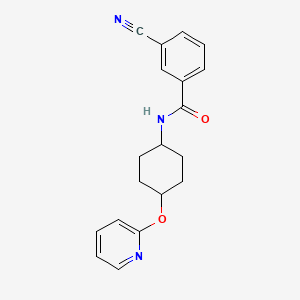

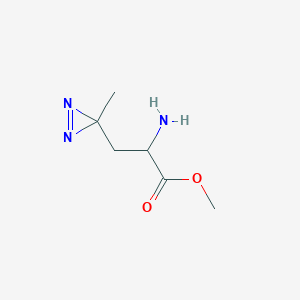

The compound “3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide” is an organic compound containing phenyl and acrylamide groups. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . The isobutyl and isopropyl groups are types of alkyl groups, which are fragments of molecules that have been derived from alkanes by the removal of one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl rings with attached isobutyl and isopropyl groups, and the acrylamide group. The exact structure would depend on the positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its functional groups. For example, the presence of the phenyl rings might make it relatively nonpolar and insoluble in water, while the acrylamide group could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

UV-Curable Coatings

The compound has been investigated for its applications in UV-curable coatings. Researchers have synthesized epoxy-based silicone prepolymers using a simple hydrosilylation reaction with hydrogen-terminated polydimethylsiloxane and various open-chain epoxy monomers. Notably, the addition of [4-Methylphenyl-(4–(2-methylpropyl) phenyl)]iodonium as a photoinitiator enhanced coatings performance. These UV-cured epoxy-based silicone coatings exhibited excellent heat resistance, hydrophobicity, antigraffiti properties, and ink removal capabilities. They are promising candidates for use in antismudge coatings and antigraffiti coatings .

Benzothiophene and Benzoselenophene Synthesis

The compound has also been involved in photoredox-catalyzed cascade annulation reactions. By combining methyl (2-(phenylethynyl)phenyl)sulfanes or methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, researchers obtained various benzothiophenes and benzoselenophenes. These reactions occurred at ambient temperature and yielded moderate to good yields of these heterocyclic compounds .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYLSLRIZOMKMN-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)